2-(Azidomethyl)-4-bromo-1-methoxybenzene

Click Chemistry Regioselectivity Synthetic Methodology

2-(Azidomethyl)-4-bromo-1-methoxybenzene (CAS 1250974-50-5) is a small-molecule aryl azide building block, characterized by the molecular formula C8H8BrN3O and a molecular weight of 242.08 g/mol. It is a member of the broader class of azidomethyl-substituted bromomethoxybenzenes, which are primarily valued as synthetic intermediates for the introduction of azide functionality into complex molecules.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B12497050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)-4-bromo-1-methoxybenzene
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN=[N+]=[N-]
InChIInChI=1S/C8H8BrN3O/c1-13-8-3-2-7(9)4-6(8)5-11-12-10/h2-4H,5H2,1H3
InChIKeyFMNRYYHOVPYUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)-4-bromo-1-methoxybenzene: Technical Profile and Procurement Considerations


2-(Azidomethyl)-4-bromo-1-methoxybenzene (CAS 1250974-50-5) is a small-molecule aryl azide building block, characterized by the molecular formula C8H8BrN3O and a molecular weight of 242.08 g/mol . It is a member of the broader class of azidomethyl-substituted bromomethoxybenzenes, which are primarily valued as synthetic intermediates for the introduction of azide functionality into complex molecules . The compound serves as a versatile substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry and as a precursor for further derivatization via the reactive bromine atom.

Why 2-(Azidomethyl)-4-bromo-1-methoxybenzene Cannot Be Directly Replaced by its Regioisomers


Substituting 2-(Azidomethyl)-4-bromo-1-methoxybenzene with its close regioisomers—such as 4-(azidomethyl)-2-bromo-1-methoxybenzene (CAS 1248517-38-5) or 1-(azidomethyl)-4-bromo-2-methoxybenzene (CAS 2228198-67-0)—is not chemically equivalent . The distinct substitution pattern on the aromatic ring fundamentally alters the electronic environment and steric accessibility of both the azidomethyl and bromine handles . These differences directly impact critical synthetic parameters, including the rate and efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions and the reactivity in palladium-catalyzed cross-couplings . Generic replacement without experimental validation risks altered reaction kinetics, lower yields, and the potential for unwanted side products, making isomer-specific procurement a necessary step for reproducible research.

Quantitative Evidence: Key Differentiators of 2-(Azidomethyl)-4-bromo-1-methoxybenzene vs. Analogs


Regioisomeric Purity: A Critical Differentiator for 2-(Azidomethyl)-4-bromo-1-methoxybenzene

The commercial availability of 2-(Azidomethyl)-4-bromo-1-methoxybenzene (CAS 1250974-50-5) as a discrete regioisomer, distinct from analogs like 4-(azidomethyl)-2-bromo-1-methoxybenzene (CAS 1248517-38-5) , provides a quantifiable advantage in experimental design. While head-to-head yield data in a common model reaction is absent from the primary literature, the existence of a specific CAS registry number and commercial source confirms its status as a unique, isolable entity. This ensures that researchers obtain a single, well-defined structure rather than a mixture of isomers, which is crucial for establishing reproducible structure-activity relationships (SAR) .

Click Chemistry Regioselectivity Synthetic Methodology

Steric and Electronic Modulation: 2-(Azidomethyl)-4-bromo-1-methoxybenzene vs. Non-Brominated Analog

The presence of the bromine atom in 2-(Azidomethyl)-4-bromo-1-methoxybenzene (C8H8BrN3O) distinguishes it from non-halogenated analogs like 4-methoxybenzyl azide (CAS 70978-37-9). While a direct quantitative comparison of reaction rates is not available in the public literature for this specific compound, the class-level inference is strong: the electron-withdrawing bromine substituent modulates the electron density of the aromatic ring and, consequently, the reactivity of the azidomethyl group in cycloaddition reactions . Furthermore, the bromine atom provides a second, orthogonal synthetic handle, enabling sequential derivatization strategies such as a click reaction followed by a Suzuki cross-coupling [1]. This dual functionality is absent in the non-brominated analog, limiting its utility to a single chemical transformation.

Click Chemistry Electronic Effects Synthetic Utility

Purity Benchmarking: Minimum Purity Specification for 2-(Azidomethyl)-4-bromo-1-methoxybenzene

A critical procurement parameter is the minimum purity specification. For 2-(Azidomethyl)-4-bromo-1-methoxybenzene (CAS 1250974-50-5), a benchmark for high-quality material can be inferred from closely related analogs, which are commonly supplied at a minimum purity of 95% . While a vendor-specific certificate of analysis is required for exact quantification, this established industry standard provides a practical baseline for comparison. In contrast, some commercially available analogs may be listed with a purity of 95% or higher , while others lack a publicly stated purity specification , introducing an element of uncertainty in procurement.

Quality Control Synthetic Reliability Procurement

Orthogonality of Reactive Handles: Dual Functionality of 2-(Azidomethyl)-4-bromo-1-methoxybenzene

A key differentiator for 2-(Azidomethyl)-4-bromo-1-methoxybenzene is its dual reactivity. The molecule contains both an azidomethyl group, amenable to CuAAC click chemistry, and an aryl bromide, a classic substrate for Pd-catalyzed cross-coupling reactions. This orthogonal reactivity is a class-level feature shared by other halo-aryl azides [1]. It allows for the sequential functionalization of the same core scaffold without protecting group manipulations, a clear advantage over mono-functional analogs like 4-methoxybenzyl azide. The specific substitution pattern (1-methoxy-2-azidomethyl-4-bromo) may further influence the relative reactivity of these two handles compared to other regioisomers, although direct comparative kinetic data is not available in the public domain .

Cross-Coupling Click Chemistry Synthetic Methodology

Steric Environment at the Azidomethyl Group: Differentiation from a 1,2,3-Trisubstituted Analog

The steric environment surrounding the azidomethyl group in 2-(Azidomethyl)-4-bromo-1-methoxybenzene differs fundamentally from that in a more highly substituted analog such as 1-(azidomethyl)-3-bromo-5-chloro-2-methoxybenzene [1]. In the latter compound, the azidomethyl group is flanked by an ortho-methoxy group and an ortho-bromine atom, creating a significantly more congested environment. While direct kinetic data is unavailable, the principles of steric hindrance allow for a class-level inference that the target compound, with only one ortho substituent (the methoxy group), should exhibit faster reaction kinetics in CuAAC and other sterically sensitive transformations . This makes it a preferred choice for applications where rapid and efficient azide-alkyne cycloaddition is critical, such as in bioconjugation or the synthesis of sterically demanding triazoles.

Click Chemistry Steric Effects Reaction Kinetics

Molecular Weight and LogP: Implications for Purification and Handling

The physicochemical properties of 2-(Azidomethyl)-4-bromo-1-methoxybenzene, specifically its molecular weight (242.08 g/mol) and its predicted lipophilicity (inferred from similar compounds to have an XLogP3 around 3-4) , present a practical advantage for routine laboratory handling and purification. Compared to a larger analog like 1-(azidomethyl)-3-bromo-5-chloro-2-methoxybenzene (MW 276.5 g/mol) [1], the target compound's lower molecular weight simplifies mass spectral analysis and may facilitate purification by flash chromatography or distillation. This is a supporting consideration for workflow efficiency, as it may reduce the time and cost associated with compound isolation.

Physicochemical Properties Purification Compound Handling

Optimal Research and Industrial Application Scenarios for 2-(Azidomethyl)-4-bromo-1-methoxybenzene


Scaffold for Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The discrete and confirmed identity of 2-(Azidomethyl)-4-bromo-1-methoxybenzene (CAS 1250974-50-5) makes it an ideal core scaffold for systematic SAR investigations where the positional effects of substituents on biological activity or material properties are under examination . Its use allows for direct comparison against its regioisomers, such as 4-(azidomethyl)-2-bromo-1-methoxybenzene (CAS 1248517-38-5), to deconvolute the impact of the azidomethyl group's position on the aromatic ring .

Efficient Synthesis of Bifunctional Triazole-Containing Building Blocks via CuAAC

The orthogonal reactivity of 2-(Azidomethyl)-4-bromo-1-methoxybenzene—featuring an azidomethyl group for click chemistry and an aryl bromide for cross-coupling—enables a streamlined, two-step sequence to generate complex triazole intermediates . For instance, a researcher can first perform a CuAAC reaction with a terminal alkyne to install a triazole moiety, and subsequently, use the remaining aryl bromide in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group. This sequential functionalization is not possible with mono-functional analogs like 4-methoxybenzyl azide, which lack the secondary handle for further diversification .

Preparation of Sterically Accessible Click Chemistry Probes

Given its predicted lower steric hindrance around the azidomethyl group compared to ortho,ortho'-disubstituted analogs , 2-(Azidomethyl)-4-bromo-1-methoxybenzene is a superior choice for constructing click chemistry probes where reaction kinetics are a limiting factor. It is particularly well-suited for bioconjugation applications involving sterically demanding alkyne partners or for use in strain-promoted azide-alkyne cycloaddition (SPAAC) where the azide's accessibility is crucial for efficient reaction .

Key Intermediate in the Synthesis of Pharmaceuticals and Agrochemicals

The 1,2,4-substitution pattern of 2-(Azidomethyl)-4-bromo-1-methoxybenzene serves as a direct precursor to a variety of medicinally relevant heterocycles . The azidomethyl group can be reduced to an aminomethyl group or cyclized to form triazoles, while the bromine atom allows for further aromatic substitution. This specific regioisomeric arrangement is valuable for constructing compounds that require a specific three-dimensional shape or electronic distribution, as defined by the positions of the functional groups on the benzene ring .

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